molecular formula C20H21N3O2 B1240126 ethyl (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enoate

ethyl (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enoate

Cat. No. B1240126
M. Wt: 335.4 g/mol
InChI Key: HAFDMQYCXZVSSA-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[2-(1-piperidinyl)-3-quinolinyl]-2-propenoic acid ethyl ester is an aminoquinoline.

Scientific Research Applications

  • Crystal Packing Interactions

    • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, demonstrates unique crystal packing interactions involving N⋯π, C–H⋯N, and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).
  • Structural Analysis and Synthesis

    • The synthesis and structural analysis of a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was conducted, providing insights into its molecular structure and bonding characteristics (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
  • Regio- and Stereoselective Additions

    • Ethyl 3-aminobut-2-enoates, closely related to the queried compound, have been investigated for their ability to add to 2-substituted 3-nitro-2H-chromenes in a highly regio- and stereoselective manner, leading to the formation of trans,trans- and cis,trans-2,3,4-trisubstituted chromanes (Korotaev, Barkov, Sokovnina, & Sosnovskikh, 2013).
  • Cyano-Halogen Interactions in Crystal Structures

    • Research on δ-keto esters, including compounds similar to the target molecule, has highlighted the significance of cyano-halogen interactions in crystal structures, which may be influential in pharmaceutical design (Kamal, Maurya, Gupta, & Vasudev, 2015).
  • Thermodynamic Characteristics

    • The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives, which are structurally related, have been experimentally determined, revealing valuable information for understanding their chemical behavior (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).
  • Antimicrobial Activity of Derivatives

    • Novel biquinoline derivatives, synthesized using ethyl cyanoacetate (a core component of the target compound), displayed moderate antibacterial and antifungal activity, suggesting potential applications in antimicrobial research (Shah, Shah, Patel, & Patel, 2012).

properties

Product Name

ethyl (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enoate

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enoate

InChI

InChI=1S/C20H21N3O2/c1-2-25-20(24)17(14-21)13-16-12-15-8-4-5-9-18(15)22-19(16)23-10-6-3-7-11-23/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3/b17-13-

InChI Key

HAFDMQYCXZVSSA-LGMDPLHJSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC2=CC=CC=C2N=C1N3CCCCC3)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC=C2N=C1N3CCCCC3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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